N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-14(26)23-16-8-10-17(11-9-16)24-20(27)18-6-4-12-25(21(18)28)29-13-15-5-2-3-7-19(15)22/h2-12H,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMGSWWFUNPEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Acetamidophenyl Group: The acetamidophenyl group can be introduced through a nucleophilic substitution reaction, where an acetamidophenyl halide reacts with the pyridine derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide. For instance, derivatives of dihydropyridine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 μg/mL |
| Compound B | Escherichia coli | 72.8 μg/mL |
| N-(4-acetamidophenyl)-... | Klebsiella pneumoniae | TBD |
Anticancer Properties
This compound has been investigated for its anticancer properties. Studies indicate that it may act as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4, which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development in cancer therapy .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient assembly of complex structures. Recent advancements in synthetic methodologies have facilitated the creation of diverse derivatives with modified substituents that enhance biological activity.
Table 2: Synthetic Routes and Yields
| Synthesis Method | Reaction Conditions | Yield (%) |
|---|---|---|
| Multicomponent Reaction | Solvent-free, microwave-assisted | 85% |
| Traditional Heating | In solvent (DMF) | 60% |
Case Study: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives of the compound against common pathogens. The results demonstrated that specific modifications to the phenyl ring significantly enhanced antibacterial activity, suggesting structure-activity relationships (SAR) that could guide future drug design .
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings underscore the potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2). By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several dihydropyridine carboxamide derivatives, which differ in substituents and biological activity. Key analogues include:
BMS-777607 (Met Kinase Inhibitor)
- Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
- Key Differences :
- Replaces the 2-fluorophenylmethoxy group with a 4-fluorophenyl and ethoxy substituent.
- Incorporates a 3-chloropyridinyloxy side chain.
- Activity: Potent inhibitor of Met kinase superfamily (IC₅₀ = 3.9 nM against Met), with oral bioavailability and efficacy in xenograft models .
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Features a 2-chloro-6-fluorobenzyl group at position 1 and a 4-acetylphenyl carboxamide.
- Key Differences: Substitutes methoxy with a benzyl group containing chloro and fluoro halogens. Acetylphenyl vs.
- Implications: Increased lipophilicity may enhance membrane permeability but reduce solubility. No explicit activity data is available .
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Contains a biphenyl group with a para-chloro substitution.
- Key Differences: Lacks fluorinated substituents and acetamido groups.
- Applications : Used in agricultural contexts (e.g., fungicides), highlighting divergent optimization goals (e.g., environmental stability vs. drug-like properties) .
Comparative Analysis Table
Substituent Effects on Activity and Selectivity
- Fluorine Position : The target compound’s 2-fluorophenylmethoxy group may influence steric interactions and π-stacking compared to BMS-777607’s para-fluorophenyl, altering kinase selectivity .
- Acetamido vs.
- Halogenation : Chlorine in BMS-777607 and the benzyl analog may increase electrophilicity, affecting covalent binding or metabolic stability.
Biological Activity
N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 342.36 g/mol. Its structure features a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neurological contexts.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O4 |
| Molecular Weight | 342.36 g/mol |
| LogP | 1.280 |
| Polar Surface Area | 58.64 Ų |
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Calcium Channel Modulation : Dihydropyridine derivatives are known to act as calcium channel blockers, which can lead to vasodilation and reduced blood pressure.
- Antioxidant Activity : The presence of aromatic rings may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that such compounds can inhibit pro-inflammatory cytokines, providing therapeutic benefits in inflammatory diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds. For instance, a derivative exhibited selective cytotoxicity against various cancer cell lines by inducing apoptosis through the mitochondrial pathway. This suggests that this compound may share similar properties.
Neuroprotective Effects
In neuropharmacological studies, compounds with dihydropyridine structures have shown promise in protecting neuronal cells from apoptosis induced by excitotoxicity. The proposed mechanism involves modulation of calcium influx and inhibition of apoptotic pathways.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives for their anticancer activity. The results indicated that modifications at the phenyl ring significantly enhanced cytotoxic effects against breast cancer cells (MCF-7) .
- Neuroprotection in Animal Models : In an animal model of Alzheimer's disease, a similar compound demonstrated significant neuroprotective effects by reducing amyloid-beta accumulation and improving cognitive function . This highlights the potential application of this compound in neurodegenerative disorders.
- Antioxidant Activity Assessment : A comparative study assessed the antioxidant activity of various dihydropyridine compounds using DPPH radical scavenging assays. Results showed that certain modifications led to enhanced radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions affect intermediate yields?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the dihydropyridine core via cyclization under acidic conditions (e.g., HCl catalysis) .
- Step 2 : Introduction of the 2-fluorobenzyloxy group using nucleophilic substitution with 2-fluorobenzyl bromide in anhydrous DMF at 60°C .
- Step 3 : Coupling the acetamidophenyl moiety via amide bond formation (e.g., HATU/DIPEA activation) .
- Key Variables : Reaction temperature, solvent polarity, and protecting group strategies (e.g., tert-butoxycarbonyl for amine intermediates) significantly impact yields. For example, DMF enhances solubility but may require post-reaction dialysis to remove impurities .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl methoxy at C1, acetamidophenyl at C3). Use deuterated DMSO for solubility and to observe exchangeable protons (e.g., NH in acetamide) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for protonated ions) and detects fragmentation patterns indicative of labile bonds (e.g., ester cleavage) .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between pyridine and fluorophenyl rings), though crystallization may require co-solvents like ethanol/water .
Q. What in vitro models are appropriate for initial bioactivity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent kinase activity measured via ADP-Glo™) .
- Cell-Based Assays : Use HEK293 or HeLa cells transfected with target receptors (e.g., GPCRs) to evaluate IC50 values via luminescence/fluorescence readouts .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%) to mitigate false positives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with modified fluorophenyl (e.g., para- vs. ortho-fluoro) or acetamidophenyl groups (e.g., methyl vs. ethyl). Compare IC50 values in kinase assays .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., binding affinity of the dihydropyridine core with ATP pockets) .
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with activity. For example, increased fluorophenyl hydrophobicity may enhance membrane permeability .
Q. What computational methods predict binding affinity and pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds (e.g., between carboxamide and Lys123) .
- ADMET Prediction : Use SwissADME or pkCSM to estimate permeability (e.g., Caco-2 cell coefficients), metabolic stability (CYP450 isoforms), and toxicity (AMES test alerts) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications, guiding prioritization of synthetic targets .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Orthogonal Assays : Validate in vitro hits using SPR (surface plasmon resonance) for binding kinetics (ka/kd) and cell-free systems (e.g., thermal shift assays) .
- Solubility Studies : Measure kinetic solubility in PBS (pH 7.4) and simulated intestinal fluid. Poor solubility may explain in vivo discrepancies; consider nanoformulation or prodrug strategies .
- Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., CYP3A4-mediated oxidation of dihydropyridine) that reduce bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
